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# Strategies to prevent Lycopene isomerization during storage

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Compound of Interest		
Compound Name:	Lycopene	
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# **Technical Support Center: Lycopene Stability**

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent **lycopene** isomerization during storage.

### Frequently Asked Questions (FAQs)

Q1: What is **lycopene** isomerization and why is it a concern during storage?

A1: **Lycopene**, a carotenoid pigment, exists predominantly in the stable all-trans configuration in fresh plant foods.[1] Isomerization is the process where the all-trans isomers of **lycopene** convert into various cis-isomers. This transformation can be triggered by factors such as heat, light, oxygen, and the presence of certain solvents.[1][2][3] While some cis-isomers may have higher bioavailability, uncontrolled isomerization and subsequent degradation can lead to a loss of the compound's bioactivity, color, and overall quality, which is a significant concern for research and product development.[1][3]

Q2: What are the primary factors that induce **lycopene** isomerization during storage?

A2: The main factors that promote the isomerization of **lycopene** from its all-trans form to cisisomers during storage are:

### Troubleshooting & Optimization





- Heat: Elevated temperatures significantly accelerate the rate of isomerization and degradation.[1][3][4][5]
- Light: Exposure to light, particularly UV and fluorescent light, provides the energy needed to convert trans-isomers to cis-isomers and can also lead to degradation.[3][4][5]
- Oxygen: The presence of oxygen can lead to oxidative degradation of **lycopene**, a process that can be initiated by light or heat.[3]
- Solvent/Matrix: The type of solvent or the food matrix in which **lycopene** is stored can greatly influence its stability and the rate of isomerization.[1]

Q3: How can I minimize lycopene isomerization in my stored samples?

A3: To minimize isomerization, it is crucial to control the storage environment. Key strategies include:

- Low Temperature Storage: Store **lycopene** extracts or samples at low temperatures, such as refrigeration (4°C) or freezing (-20°C or lower).[6]
- Exclusion of Light: Protect samples from light by using amber vials or by wrapping containers in aluminum foil and storing them in the dark.[7][8]
- Inert Atmosphere: To prevent oxidation, which can be linked to isomerization, store samples
  under an inert atmosphere, such as nitrogen or argon. This can be achieved by purging the
  headspace of the storage container.
- Use of Antioxidants: The addition of antioxidants can help protect lycopene from degradation.

Q4: Are there any chemical additives that can help stabilize lycopene during storage?

A4: Yes, antioxidants can be effective in preserving **lycopene**. Lipophilic antioxidants like butylated hydroxytoluene (BHT) and  $\alpha$ -tocopherol (Vitamin E) are commonly used to protect **lycopene** in organic solvents and oil-based formulations from oxidative degradation.[9] The combination of  $\alpha$ -tocopherol and gallic acid has also been identified as an effective pairing for preventing **lycopene** degradation in emulsions.[10]





Q5: I've noticed a change in the color of my **lycopene** sample during storage. Does this indicate isomerization?

A5: A change in the deep red color of a **lycopene** solution can be an indicator of degradation, which is often accompanied by isomerization.[3] However, visual inspection is not a reliable method for quantifying the extent of isomerization. Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are necessary to accurately determine the isomeric profile of your sample.

# **Troubleshooting Guide**

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Problem	Possible Causes	Recommended Solutions
Rapid loss of all-trans- lycopene peak in HPLC analysis of stored samples.	1. High Storage Temperature: The sample is stored at room temperature or higher. 2. Light Exposure: The sample container is transparent and exposed to ambient or direct light. 3. Presence of Oxygen: The sample was not stored under an inert atmosphere.	1. Immediately transfer samples to a freezer (-20°C or -80°C). 2. Use amber glass vials or wrap containers in aluminum foil. Store in a dark location. 3. Purge the headspace of the sample vial with nitrogen or argon before sealing.
Appearance of multiple new peaks in the cis-isomer region of the chromatogram.	1. Thermal Stress: The sample may have been inadvertently heated during processing or storage. 2. Extended Storage at Room Temperature: Even in the dark, prolonged storage at room temperature can lead to isomerization.[11]	1. Review all sample handling and storage protocols to identify any potential sources of heat exposure. 2. For long-term storage, freezing is highly recommended over refrigeration or room temperature storage.
Overall decrease in total lycopene concentration (sum of all isomers).	1. Oxidative Degradation: The sample has been exposed to oxygen, likely accelerated by light or heat. 2. Acidic Conditions: The sample may be stored in an acidic medium which can promote degradation.	1. Incorporate an antioxidant such as BHT into the storage solvent. 2. Ensure the storage medium is neutral or buffered if appropriate for the experimental design.
Inconsistent results between replicate samples stored under the same conditions.	1. Inconsistent Headspace Volume: Different amounts of oxygen in the headspace of each vial. 2. Variability in Light Exposure: Some replicates may have been exposed to more light than others.	1. Ensure a consistent sample volume and vial size to standardize the headspace. Purge all vials with an inert gas. 2. Store all replicates in the same light-protected container (e.g., a foil-wrapped box) to ensure uniform light exclusion.



## **Quantitative Data on Lycopene Stability**

The following tables summarize quantitative data on the degradation and isomerization of **lycopene** under various conditions.

Table 1: Effect of Temperature on Lycopene Degradation

Temperature (°C)	Matrix	Degradation Rate Constant (k)	Half-life (t½)	Reference
4	Tomato Juice	-	>52 weeks	[7]
25	Tomato Juice	-	Stable up to 52 weeks with minor loss	[7]
37	Tomato Juice	-	Significant degradation observed over 52 weeks	[7]
70	Gac Aril Paste	5.41 x 10 <sup>-2</sup> h <sup>-1</sup>	12.81 h	_
90	Gac Aril Paste	12.05 x 10 <sup>-2</sup> h <sup>-1</sup>	5.75 h	
100	Simulated Food System	2.4 x 10 <sup>-3</sup> min <sup>-1</sup>	-	[1]
115	Simulated Food System	4.3 x 10 <sup>-3</sup> min <sup>-1</sup>	-	[1]
130	Simulated Food System	1.52 x 10 <sup>-2</sup> min <sup>-1</sup>	-	[1]
145	Simulated Food System	3.32 x 10 <sup>-2</sup> min <sup>-1</sup>	-	[1]

Table 2: Lycopene Retention Under Different Storage Conditions



Product	Storage Condition	Duration	all-trans Lycopene Retention	Total Lycopene Retention	Reference
Tomato Powder	6°C in dark	6 weeks	~60-70%	~60-70%	[12]
Tomato Powder	Room temp. with light	6 weeks	~60-70%	~60-70%	[12]
Tomato Powder	45°C in dark	6 weeks	~40%	~40%	[12]

## **Experimental Protocols**

# Protocol 1: Extraction of Lycopene from Tomato Paste for Stability Studies

This protocol describes a standard method for extracting **lycopene** from a complex matrix like tomato paste.

- Sample Preparation: Weigh approximately 5 grams of tomato paste into a 50 mL centrifuge tube.
- Initial Extraction: Add 20 mL of a solvent mixture of hexane, acetone, and ethanol (2:1:1 v/v/v) to the tube.
- Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and breakdown of the paste.
- Phase Separation: Add 5 mL of deionized water to the mixture and vortex for another minute.
   This will induce phase separation.
- Centrifugation: Centrifuge the tube at 3000 x g for 10 minutes at 4°C. This will result in a clear separation of the upper organic phase (containing **lycopene**) and the lower aqueous/solid phase.



- Collection of Extract: Carefully collect the upper, red-colored organic phase using a Pasteur pipette and transfer it to a new tube.
- Re-extraction: To maximize yield, add another 10 mL of the hexane portion of the solvent mixture to the remaining pellet, vortex, centrifuge, and collect the upper phase. Combine this with the first extract.
- Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
- Solvent Evaporation: Evaporate the solvent under a stream of nitrogen at a temperature not exceeding 30°C.
- Reconstitution and Storage: Reconstitute the dried lycopene extract in a known volume of a suitable solvent for your experiment (e.g., hexane, ethyl acetate) containing an antioxidant like 0.1% BHT. Store immediately at -20°C or lower in an amber vial with minimal headspace.

### **Protocol 2: HPLC Analysis of Lycopene Isomers**

This protocol outlines a typical HPLC method for the separation and quantification of **lycopene** isomers.

- HPLC System: A system equipped with a photodiode array (PDA) or UV-Vis detector and a
   C30 reversed-phase column is recommended for optimal isomer separation.
- Mobile Phase: A gradient elution is often used. For example:
  - Mobile Phase A: Methanol/Methyl-tert-butyl ether (MTBE)/Water (83:15:2, v/v/v)
  - Mobile Phase B: Methanol/MTBE (7:93, v/v/v)
- Gradient Program:
  - 0-15 min: 100% A to 50% A
  - 15-25 min: 50% A to 10% A







25-30 min: Hold at 10% A

30-35 min: 10% A to 100% A

35-45 min: Re-equilibration at 100% A

• Flow Rate: 1.0 mL/min.

• Column Temperature: 25°C.

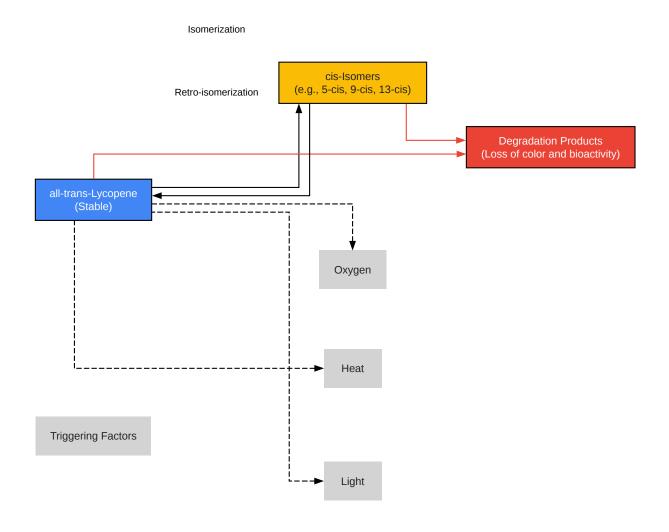
Detection Wavelength: 472 nm.

Injection Volume: 20 μL.

- Sample Preparation: Dilute the lycopene extract in the initial mobile phase to a concentration that falls within the linear range of the standard curve. Filter through a 0.22 μm PTFE syringe filter before injection.
- Quantification: Identify and quantify all-trans and cis-isomers by comparing their retention times and spectral characteristics to those of known standards. The concentration of each isomer is determined from a standard curve of all-trans-lycopene.

### **Visualizations**

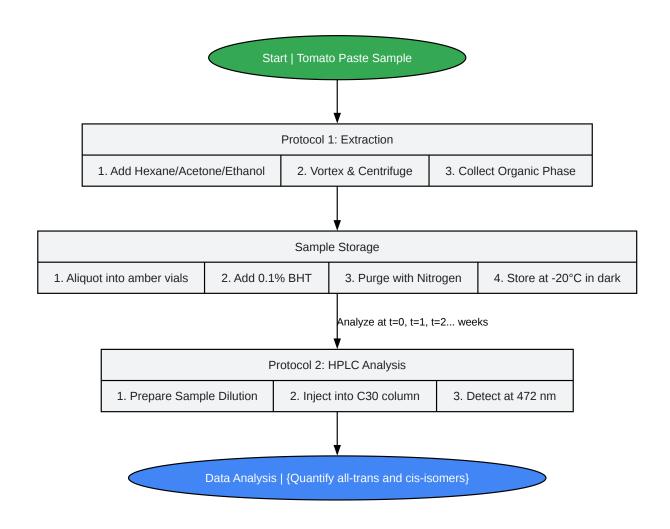




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Caption: Factors influencing lycopene isomerization and degradation.





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Caption: Workflow for **lycopene** stability testing.

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